molecular formula C10H10INO B13697072 1-(2-Iodophenyl)-2-pyrrolidinone

1-(2-Iodophenyl)-2-pyrrolidinone

Cat. No.: B13697072
M. Wt: 287.10 g/mol
InChI Key: DDAXBGMZARYMPT-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)-2-pyrrolidinone is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrrolidinone moiety

Preparation Methods

The synthesis of 1-(2-Iodophenyl)-2-pyrrolidinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodoaniline and succinic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the pyrrolidinone ring.

    Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

1-(2-Iodophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with potassium permanganate can lead to the formation of carboxylic acids.

    Cyclization Reactions: The pyrrolidinone moiety can participate in cyclization reactions to form more complex ring structures, which are valuable in the synthesis of pharmaceuticals.

Scientific Research Applications

1-(2-Iodophenyl)-2-pyrrolidinone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(2-Iodophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to interact with sigma receptors, which are involved in various neurological processes.

    Pathways Involved: By binding to these receptors, this compound can modulate neurotransmitter release and influence neuronal signaling pathways, potentially leading to therapeutic effects in conditions such as depression and anxiety.

Comparison with Similar Compounds

1-(2-Iodophenyl)-2-pyrrolidinone can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-iodobenzyl alcohol and 2-iodophenylacetic acid share structural similarities but differ in their functional groups and reactivity.

    Uniqueness: The presence of the pyrrolidinone ring in this compound imparts unique chemical properties, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C10H10INO

Molecular Weight

287.10 g/mol

IUPAC Name

1-(2-iodophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H10INO/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2

InChI Key

DDAXBGMZARYMPT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=C2I

Origin of Product

United States

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